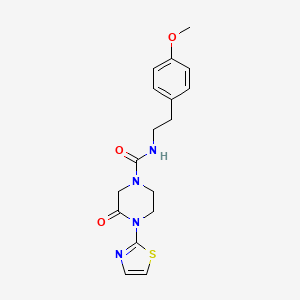
N-(4-methoxyphenethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C23H28N4O3S. The molecular weight is 440.56.Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-methoxyphenethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide” are not available, it’s worth noting that diverse chemical scaffolds such as thiazolidinones, pyrazole, thiazole, etc., have been reviewed to understand their in silico interactions with the receptor or their enzyme inhibition potential .Scientific Research Applications
Kinase Inhibitors
The piperazine ring is commonly utilized in kinase inhibitors due to its favorable physicochemical properties and ease of synthetic manipulation. These inhibitors play a crucial role in cancer therapy by targeting specific kinases involved in cell signaling pathways. The compound may exhibit kinase inhibitory activity, potentially impacting cell growth and proliferation .
Receptor Modulators
Piperazine-containing compounds often act as receptor modulators. By interacting with specific receptors, they can influence cellular responses. Investigating whether our compound binds to any receptors (e.g., GPCRs, ion channels, or nuclear receptors) could reveal novel therapeutic applications .
Anti-Inflammatory and Analgesic Properties
Thiazole derivatives have been associated with anti-inflammatory and analgesic effects. Our compound’s unique structure may contribute to these properties, making it a potential candidate for pain management or inflammation-related conditions .
Cytotoxic Activity
The presence of the thiazole ring can impact cytotoxicity. A study found that substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influence their cytotoxic activity. Investigating the cytotoxic potential of our compound could provide insights into its therapeutic relevance .
DNA Interaction and Cell Death
Thiazole-containing compounds like our piperazine derivative may interact with DNA and cellular enzymes. For instance, voreloxin, a related compound, binds to DNA and topoisomerase II, leading to DNA double-strand breaks and cell death. Exploring similar mechanisms for our compound could uncover novel applications .
Antitubercular Activity
In vitro studies against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) have been conducted for piperazine derivatives. Investigating whether our compound exhibits antitubercular activity could be valuable for tuberculosis drug development .
Future Directions
The structural diversity and wide array of substituents indicate the scope of the research into developing varied analogs and providing valuable information for the purpose of modifying reported inhibitors of other multidrug-resistant microorganisms . Therefore, this provides an opportunity to expand the arsenal against Mycobacterium tuberculosis and overcome multidrug-resistant tuberculosis .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-14-4-2-13(3-5-14)6-7-18-16(23)20-9-10-21(15(22)12-20)17-19-8-11-25-17/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWAKIBYMPLLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2563849.png)
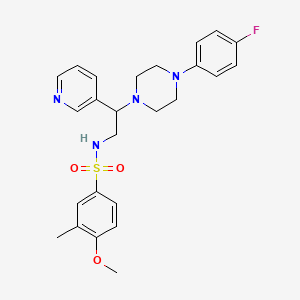
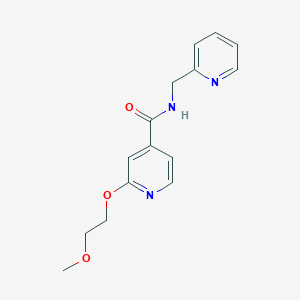
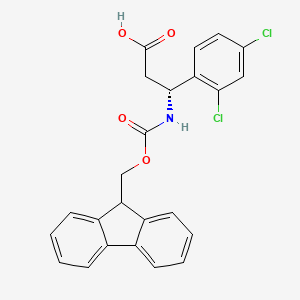
![1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2563857.png)
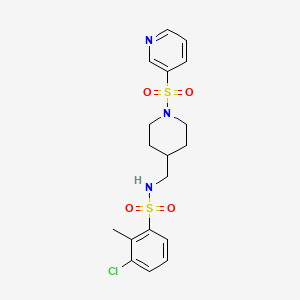
![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)


![N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2563866.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2563867.png)
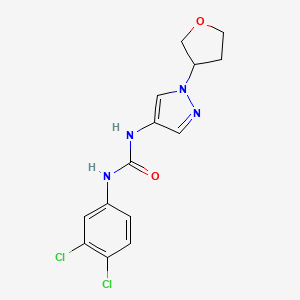
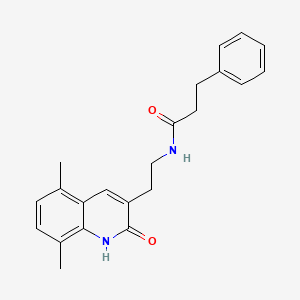
![methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2563872.png)